molecular formula C19H15F3N2O3 B444551 (Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide CAS No. 328555-84-6

(Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide

Cat. No.: B444551
CAS No.: 328555-84-6
M. Wt: 376.3g/mol
InChI Key: YXJHDJCNTXFICK-UHFFFAOYSA-N
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Description

(Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction of an appropriate precursor, such as a salicylaldehyde derivative, with an ethoxy group at the 8-position.

    Introduction of the imino group: The imino group can be introduced by reacting the chromene core with a trifluoromethyl-substituted aniline under suitable conditions, such as using a dehydrating agent to facilitate the formation of the imine bond.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of new functional groups in place of the trifluoromethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where chromene derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific chemical properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The imino group may also play a role in binding to specific targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide: can be compared to other chromene derivatives with similar structures, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a unique and valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

8-ethoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-2-26-15-8-3-5-11-9-14(17(23)25)18(27-16(11)15)24-13-7-4-6-12(10-13)19(20,21)22/h3-10H,2H2,1H3,(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJHDJCNTXFICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C(F)(F)F)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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